Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the desired pyridazine derivative.
Substitution Reactions: The introduction of the 2-chlorophenyl group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the pyridazine derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Esterification: Finally, the ester group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the pyridazine ring, which is known for its pharmacological properties. It could be explored for potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The exact mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or activating certain pathways. The sulfonyl group could play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
- Ethyl 1-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
- Ethyl 1-(2-chlorophenyl)-4-(((2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Uniqueness
Ethyl 1-(2-chlorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both the sulfonyl and ester groups allows for diverse chemical modifications, making it a valuable compound for various applications.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its potential applications
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-14(15)22)31-32(27,28)18-11-13(2)9-10-16(18)29-3/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBGDWYBJBQYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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